1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate
Description
1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate (CAS No. 126401-22-7) is a piperidine-derived dicarboxylate ester with a benzyl group at the 1-position and an ethyl ester at the 2-position. Its molecular formula is C₁₆H₂₁NO₄, and it has a molecular weight of 291.35 g/mol . This compound is primarily used as a medical intermediate in pharmaceutical synthesis, emphasizing its role in drug discovery and development . Its storage typically requires sealed refrigeration to maintain stability .
Properties
IUPAC Name |
1-O-benzyl 2-O-ethyl piperidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-2-20-15(18)14-10-6-7-11-17(14)16(19)21-12-13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIRYYMFKGTFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326869 | |
| Record name | 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126401-22-7 | |
| Record name | 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate can be synthesized through a multi-step process involving the reaction of piperidine derivatives with benzyl and ethyl groups. The typical synthetic route involves the esterification of piperidine-1,2-dicarboxylic acid with benzyl alcohol and ethyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of benzyl piperidine-1,2-dicarboxylic acid or ethyl piperidine-1,2-dicarboxylic acid.
Reduction: Formation of benzyl 2-ethyl piperidine-1,2-diol.
Substitution: Formation of various substituted piperidine derivatives depending on the substituents used.
Scientific Research Applications
Chemistry
BEPDC serves as a versatile reagent in organic synthesis. It is used as an intermediate in the production of complex organic molecules and pharmaceuticals. Its structural properties allow for various chemical modifications, making it a valuable building block in synthetic chemistry.
Biology
Research indicates that BEPDC exhibits potential biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest that BEPDC has moderate antibacterial effects against several strains of bacteria. Further investigations are needed to explore its full antimicrobial spectrum.
- Anticancer Properties: BEPDC has been investigated for its potential as an anticancer agent. Notably, derivatives of this compound have shown significant inhibition of histone deacetylase 6 (HDAC6), leading to apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer cells).
Table 1: HDAC Inhibition Potency of BEPDC Derivatives
| Compound | IC50 (μM) | % Inhibition at 5 μM |
|---|---|---|
| BEPDC Derivative A | 0.031 | >90% |
| BEPDC Derivative B | 0.045 | >85% |
| Control (Trichostatin A) | N/A | >95% |
These findings highlight the compound's potential role in cancer therapy by targeting specific molecular pathways involved in tumor growth.
Medicine
BEPDC is explored for its therapeutic effects and as a precursor for drug development. Its ability to modulate enzyme activity positions it as a candidate for further pharmacological studies. Investigations into its pharmacokinetic properties have shown favorable absorption and distribution characteristics.
Case Study 1: HDAC6 Inhibition in Cancer Therapy
A study published in MDPI evaluated various piperazine derivatives for their HDAC inhibitory profiles. The results demonstrated that compounds similar to BEPDC induced significant apoptosis in cancer cell lines, indicating their potential therapeutic applications in oncology .
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of BEPDC derivatives revealed promising antibacterial activity against multiple bacterial strains. These findings warrant further exploration to understand the mechanisms underlying their efficacy .
Mechanism of Action
The mechanism of action of 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl 2-tert-butyl Piperidine-1,2-dicarboxylate (CAS No. 71170-89-3)
- Structure : Substitutes the ethyl group with a bulkier tert-butyl ester at the 2-position.
- Molecular Formula: C₁₈H₂₅NO₄; Molecular Weight: 319.40 g/mol .
- Applications : Used in laboratory chemical synthesis and as a precursor in enantioselective reactions .
- Safety : Classified under GHS for acute oral toxicity (Category 4) , skin irritation, and respiratory tract irritation .
- Higher molecular weight (319.40 vs. 291.35 g/mol) may influence solubility and chromatographic behavior .
1-Benzyl 2-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate (CAS No. N/A)
- Structure : Replaces the piperidine ring with a pyrrolidine (5-membered ring) and introduces a fluorine at the 4-position.
- Molecular Formula: C₁₅H₁₇FNO₄ (estimated); Stereochemistry: Defined (2S,4R) configuration .
- Applications : Fluorinated analogs are valuable in medicinal chemistry for modulating metabolic stability and binding affinity .
- Key Differences :
1-Benzyl 2-ethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate (CAS No. 130930-27-7)
- Structure : Pyrrolidine core with a hydroxyl group at the 4-position.
- Molecular Formula: C₁₅H₁₉NO₅; Molecular Weight: 293.32 g/mol .
- Applications : Hydroxyl groups enable hydrogen bonding, making this compound useful in chiral catalyst design or prodrug synthesis .
- Key Differences: Hydroxyl group increases polarity, improving aqueous solubility compared to the non-hydroxylated piperidine analog .
1-Benzyl 2-methyl Aziridine-1,2-dicarboxylate (CAS No. 170701-87-8)
- Structure : Features a 3-membered aziridine ring , introducing significant ring strain.
- Molecular Formula: C₁₂H₁₃NO₄; Stereochemistry: (S)-configuration .
- Applications : Aziridines are reactive intermediates in cycloaddition reactions and peptide mimetics .
- Key Differences :
Structural and Functional Analysis
Substituent Effects
- Ethyl vs. tert-butyl : Ethyl esters (as in the target compound) offer a balance between steric bulk and reactivity, whereas tert-butyl groups enhance steric protection but reduce reaction rates .
- Pyrrolidine vs. Piperidine : Piperidine’s 6-membered ring reduces strain, favoring stability in synthesis, while pyrrolidine’s 5-membered ring is more reactive .
Stereochemical Considerations
- Compounds like (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate and (2S,5R)-tert-butyl derivatives highlight the importance of stereochemistry in biological activity and synthetic pathways. The target compound’s stereochemical data is unspecified in available evidence.
Biological Activity
1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate (CAS No. 126401-22-7) is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound is a derivative of piperidine, a nitrogen-containing heterocycle that serves as a scaffold for various pharmacologically active molecules. This article reviews the biological activity of 1-benzyl 2-ethyl piperidine-1,2-dicarboxylate, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications.
The molecular formula of 1-benzyl 2-ethyl piperidine-1,2-dicarboxylate is C16H21NO4. It features both benzyl and ethyl substituents that enhance its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 291.35 g/mol |
| Log P (Octanol/Water) | 1.85 |
| Solubility | High |
| BBB Permeability | No |
Antimicrobial Activity
Research indicates that 1-benzyl 2-ethyl piperidine-1,2-dicarboxylate exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its effectiveness compared to standard antibiotics like ciprofloxacin .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Mechanism of Action : The anti-inflammatory activity is attributed to the compound's ability to inhibit the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response.
Case Studies
A recent study highlighted the synthesis and biological evaluation of various piperidine derivatives, including 1-benzyl 2-ethyl piperidine-1,2-dicarboxylate. The findings confirmed its potential as a lead compound for further development in treating infections and inflammatory conditions.
Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Enzyme Modulation | Interaction with specific receptors |
The biological activity of 1-benzyl 2-ethyl piperidine-1,2-dicarboxylate is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anti-inflammatory effects.
- Receptor Modulation : It may also interact with various receptors in the body, influencing signaling pathways that regulate inflammation and immune responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
